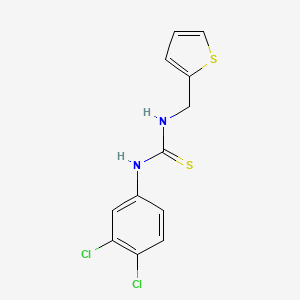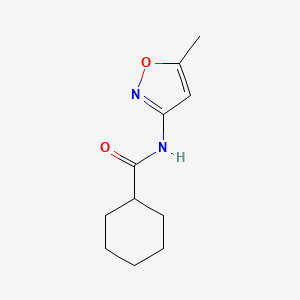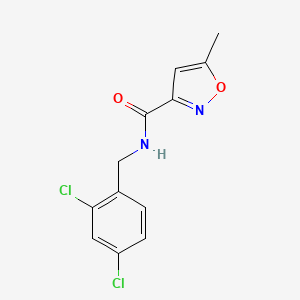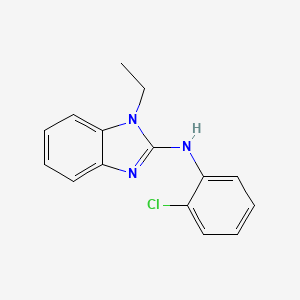
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, commonly known as DCTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of DCTTU is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DCTTU has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
DCTTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DCTTU has been shown to reduce oxidative stress and to increase antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCTTU in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying various biological processes. Additionally, DCTTU is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using DCTTU is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DCTTU. One area of research is the development of novel DCTTU derivatives that exhibit improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of DCTTU and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of DCTTU in preclinical and clinical studies.
In conclusion, DCTTU is a promising candidate for various scientific research studies due to its ability to modulate various biological pathways. Its potential applications in the treatment of various diseases make it an attractive target for further research, and its relatively easy synthesis and purification make it readily available for research purposes.
Méthodes De Synthèse
The synthesis of DCTTU involves the reaction of 3,4-dichloroaniline with 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCTTU.
Applications De Recherche Scientifique
DCTTU has been widely used in scientific research due to its ability to modulate various biological pathways. It has been shown to exhibit potent anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, DCTTU has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRBQLITHIBCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)


